molecular formula C27H58NO6P B1671100 Edelfosine CAS No. 70641-51-9

Edelfosine

Numéro de catalogue B1671100
Numéro CAS: 70641-51-9
Poids moléculaire: 523.7 g/mol
Clé InChI: MHFRGQHAERHWKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Edelfosine is a synthetic alkyl-lysophospholipid and a potent immunomodulator . It’s an effective inhibitor of tumor cell proliferation and has anti-tumor activity . Edelfosine induces apoptosis in a variety of cancer cells and accumulates in the cell membrane, where it alters lipid composition .


Synthesis Analysis

Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It’s incorporated by highly proliferating cells, such as activated immune cells . The drug acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interfering with phosphatidylcholine (PC) synthesis, subsequently inducing apoptosis .


Molecular Structure Analysis

The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .


Chemical Reactions Analysis

Edelfosine induces metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis . Specifically, it stimulates the TCA cycle . These metabolic perturbations are coupled with an increase in nucleic acid synthesis de novo, indicating acceleration of biosynthetic and reparative processes .


Physical And Chemical Properties Analysis

Edelfosine has a molar mass of 523.736 g·mol−1 . It’s a synthetic alkyl-lisophospholipid with anti-tumor activity .

Applications De Recherche Scientifique

1. Therapeutic Approach in Pancreatic Cancer

  • Summary of Application : Edelfosine, a selective alkylphospholipid analog, has been identified as a novel drug against pancreatic cancer. It has two outstanding features: selective uptake by tumor tissue and direct accumulation in the endoplasmic reticulum, leading to persistent endoplasmic reticulum stress and subsequent apoptosis .
  • Results or Outcomes : The study found that Edelfosine is selectively taken up by tumor cells, accumulates in the ER of a number of human solid tumor cells—including pancreatic cancer cells—and promotes apoptosis through a persistent ER-stress-mediated mechanism .

2. Pharmacokinetic Behavior in Healthy and Tumor-Bearing Immunosuppressed Mice

  • Summary of Application : The study investigates and compares the dose-dependent pharmacokinetics and oral bioavailability of Edelfosine in healthy, immunodeficient, and tumor-bearing immunosuppressed mouse animal models .
  • Methods of Application : BALB/c mice were given single intravenous doses of 100, 200, 250, and 600 μg (5, 10, 12.5, and 30 mg/kg) of Edelfosine dissolved in PBS via the tail vein .
  • Results or Outcomes : The study found that Edelfosine is scattered in different organs but accumulated preferentially in the tumor. Bioavailability for a single oral dose of Edelfosine was <10%, but a multiple-dose oral administration increased this value up to 64% .

3. Treatment of Resistant Trichomonas Vaginalis

  • Summary of Application : Edelfosine, an alkylphospholipid similar to miltefosine, has been found to be active against kinetoplastids (Leishmania spp., Trypanosoma cruzi and Trypanosoma brucei). Its trichomonacidal effect has been evaluated in vitro for its ability to inhibit the proliferation of the sexually transmitted parasite Trichomonas vaginalis .
  • Results or Outcomes : The results show an IC50 = 19.8 µM against metronidazole-sensitive isolates and a remarkable IC50 = 7.6 µM against the metronidazole-resistant IR78 .

4. Inhibition of T Cell Proliferation

  • Summary of Application : Edelfosine, a synthetic analog of 2-lysophosphatidylcholine, is incorporated by highly proliferating cells, such as activated immune cells. It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interference with phosphatidylcholine (PC) synthesis with subsequent induction of apoptosis .
  • Results or Outcomes : Low doses of Edelfosine led to a decrease in homeostatic proliferation. Further studies of the mechanism/s of action by genome-wide transcriptional profiling showed that Edelfosine reduces the expression of MHC class II molecules, of molecules involved in MHC class II-associated processing and presentation, and finally upregulated a series of type I interferon-associated genes .

5. Treatment of Resistant Trichomonas Vaginalis

  • Summary of Application : Edelfosine has been evaluated in vitro for its ability to inhibit the proliferation of the sexually transmitted parasite Trichomonas vaginalis. The results show an IC50 = 19.8 µM against metronidazole-sensitive isolates and a remarkable IC50 = 7.6 µM against the metronidazole-resistant IR78 .
  • Results or Outcomes : This enhanced effect against the resistant isolate suggests another possible mode of action in comparison with the reference drug .

6. Inhibition of T Cell Proliferation

  • Summary of Application : Edelfosine is incorporated by highly proliferating cells, such as activated immune cells. It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interference with phosphatidylcholine (PC) synthesis with subsequent induction of apoptosis .
  • Results or Outcomes : Low doses of Edelfosine led to a decrease in homeostatic proliferation, and further studies of the mechanism/s of action by genome-wide transcriptional profiling showed that Edelfosine reduces the expression of MHC class II molecules, of molecules involved in MHC class II-associated processing and presentation, and finally upregulated a series of type I interferon-associated genes .

Orientations Futures

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has shown efficacy in the animal model of MS, experimental autoimmune encephalomyelitis (EAE) . Edelfosine is already FDA-approved and there are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .

Propriétés

IUPAC Name

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045766
Record name Edelfosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edelfosine

CAS RN

70641-51-9, 65492-82-2
Record name Edelfosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70641-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edelfosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC343649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name EDELFOSINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Edelfosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDELFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edelfosine
Reactant of Route 2
Edelfosine
Reactant of Route 3
Reactant of Route 3
Edelfosine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Edelfosine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Edelfosine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Edelfosine

Citations

For This Compound
3,770
Citations
C Gajate, F Mollinedo - Anti-Cancer Agents in Medicinal …, 2014 - ingentaconnect.com
… the antitumor action of edelfosine, including: a) induction of apoptosis by edelfosine is very … PC inhibition and edelfosine sensitivity in different cell lines [80-82]; c) edelfosine inhibits PC …
Number of citations: 66 www.ingentaconnect.com
T Nieto-Miguel, RI Fonteriz, L Vay, C Gajate… - Cancer Research, 2007 - AACR
… We have recently found that edelfosine accumulates predominantly at the ER in a number of solid tumor cells (11). Now, we report here that the accumulation of edelfosine at the ER of …
Number of citations: 117 aacrjournals.org
A Ausili, A Torrecillas, FJ Aranda… - The Journal of …, 2008 - ACS Publications
… the presence of edelfosine. All of these data strongly suggest that edelfosine associating with … However, cell experiments showed that edelfosine colocalizes in vivo with rafts and that it …
Number of citations: 85 pubs.acs.org
M Briglia, A Fazio, E Signoretto, C Faggio… - Cellular Physiology and …, 2015 - karger.com
… The present study explored whether and how edelfosine triggers eryptosis. To this end, human erythrocytes from healthy volunteers were treated with edelfosine and phosphatidylserine …
Number of citations: 56 karger.com
S Azzouz, M Maache, RG Garcia… - Basic & clinical …, 2005 - Wiley Online Library
The anti‐proliferative action of three alkyl‐lysophospholipid derivatives, edelfosine (ET‐OCH), miltefosine (Hexadecylphosphocholine), and ilmofosine (BM 14.440) has been studied on …
Number of citations: 78 onlinelibrary.wiley.com
C Gajate, M Matos-da-Silva, ELH Dakir, RI Fonteriz… - Oncogene, 2012 - nature.com
… In this study, we found that the anticancer drug edelfosine was the most … that edelfosine induced cell death in a dose- and time-dependent manner (Figure 1a). We found that edelfosine …
Number of citations: 86 www.nature.com
E Yepes, RE Varela-M, J Lopez-Aban, ELH Dakir… - PLoS …, 2014 - journals.plos.org
… that edelfosine is the most potent APL in killing S. mansoni adult worms in vitro. Edelfosine … Here we report that edelfosine showed promising antischistosomal properties in vitro and in …
Number of citations: 32 journals.plos.org
RM Santa-Rita, A Henriques-Pons… - Journal of …, 2004 - academic.oup.com
… amazonensis, edelfosine induced extensive mitochondrial … Conclusions: The alkylglycerophosphocholines edelfosine and … data indicate the mitochondrion as a target of …
Number of citations: 111 academic.oup.com
C Gajate, F Mollinedo - Blood, 2007 - ashpublications.org
… edelfosine and the novel drug octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate (D-21266, perifosine). We have found that edelfosine … This edelfosine-induced Fas/CD95 intracellular …
Number of citations: 296 ashpublications.org
F Mollinedo, C Gajate, AI Morales… - … of Pharmacology and …, 2009 - ASPET
… tissues, we hypothesized that edelfosine might affect inflammation by … edelfosine inhibited neutrophil-endothelium interaction through L-selectin shedding. Oral treatment of edelfosine …
Number of citations: 48 jpet.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.